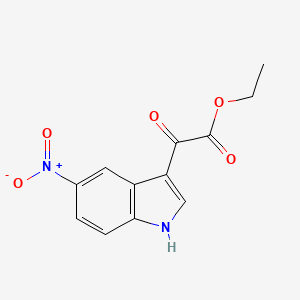

Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of medicinal and synthetic chemistry. ijpsr.com It is considered a "privileged scaffold" because its structure is frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals. mdpi.comnih.govmdpi.com

The versatility of the indole framework allows it to interact with a wide range of biological targets, leading to diverse pharmacological applications. mdpi.comresearchgate.net Indole derivatives are integral to numerous approved drugs, demonstrating activities such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govopenmedicinalchemistryjournal.com Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) further highlights its fundamental importance in biological systems. nih.govmdpi.com The continuous exploration of indole chemistry has led to the discovery of thousands of bioactive derivatives, with many more under clinical investigation, cementing its status as a critical motif in modern drug discovery. mdpi.commdpi.com

Rationale for Investigating Nitro-Substituted Indole Derivatives in Organic Synthesis

The introduction of a nitro (–NO₂) group onto an indole ring significantly alters its electronic properties and chemical reactivity, making nitroindoles valuable intermediates in organic synthesis. researchgate.net The nitro group is a potent electron-withdrawing group, which deactivates the aromatic system towards electrophilic substitution and influences the regioselectivity of reactions. This modification of electron density can also enhance the stability of the indole ring against oxidative degradation.

Nitro-substituted indoles are of significant interest for their synthetic utility. researchgate.net The nitro group itself is a versatile functional handle that can be readily transformed into other important functionalities, such as amines, which are crucial for building more complex molecules. growingscience.com For instance, 5-nitroindole (B16589) derivatives have been investigated as precursors for compounds that bind to G-quadruplex DNA, showing potential in anticancer research. nih.gov The synthesis of 3-nitroindoles, in particular, is an important step in creating various biologically active molecules. nih.gov Therefore, the study of nitroindoles is driven by their potential as flexible building blocks for constructing a wide range of functionalized indole derivatives. researchgate.netnih.gov

Overview of α-Oxoester (Glyoxylate) Moiety in Heterocyclic and Medicinal Chemistry

The α-oxoester group, also known as a glyoxylate (B1226380), is a highly reactive and synthetically useful functional group. acs.orgsemanticscholar.orgnih.gov Its structure, characterized by two adjacent carbonyl groups (a ketone and an ester), makes it a powerful electrophile, susceptible to a wide variety of chemical transformations. researchgate.net This reactivity has been extensively harnessed for the synthesis of complex heterocyclic systems. acs.org Reactions involving α-oxoesters include cycloadditions, condensations, and multicomponent reactions that efficiently build diverse molecular scaffolds. acs.org

In a biological context, glyoxylate is a key intermediate in the glyoxylate cycle, an anabolic pathway found in plants, bacteria, and fungi that allows for the conversion of fats into carbohydrates. wikipedia.orgwikipedia.orgresearchgate.net The enzymes of this cycle are targets for the development of new antifungal and antibacterial agents. wikipedia.orgnih.gov The glyoxylate moiety's involvement in metabolic pathways and its chemical versatility make α-oxoester derivatives, including heterocyclic glyoxylates, valuable tools in both medicinal chemistry and organic synthesis. researchgate.netnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O5 |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

ethyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate |

InChI |

InChI=1S/C12H10N2O5/c1-2-19-12(16)11(15)9-6-13-10-4-3-7(14(17)18)5-8(9)10/h3-6,13H,2H2,1H3 |

InChI Key |

POQFVMSXRAAZML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 5 Nitro 3 Indolyl 2 Oxoacetate and Its Analogues

Established Synthetic Routes to Indole-3-glyoxylates

The indole-3-glyoxylate scaffold is a crucial intermediate in the synthesis of more complex indole (B1671886) derivatives. Over the years, several reliable methods have been developed for its preparation, primarily focusing on either building the indole ring with the desired functionality or functionalizing a pre-existing indole core.

Adaptations of the Reissert Indole Synthesis for Specific Substituents

The Reissert indole synthesis is a classic and powerful method for creating indole structures from ortho-nitrotoluenes. The original synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, followed by reductive cyclization to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This foundational reaction has been adapted to produce a wide array of substituted indoles.

The key steps of the Reissert synthesis are:

Condensation: An o-nitrotoluene derivative reacts with diethyl oxalate, catalyzed by a strong base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive Cyclization: The resulting pyruvate (B1213749) intermediate is then reduced, typically using agents like zinc in acetic acid or iron powder in acetic acid/ethanol. wikipedia.orgresearchgate.net This reduction of the nitro group to an amine is immediately followed by an intramolecular cyclization (condensation between the newly formed amine and the ketone) to yield the indole ring. youtube.comyoutube.com

Decarboxylation (Optional): The primary product is an indole-2-carboxylic acid or its ester. If the unsubstituted indole is desired, the carboxylic acid can be removed by heating. wikipedia.org

Adaptations of this method allow for the synthesis of indoles with various substituents on the benzene (B151609) ring. By starting with a substituted o-nitrotoluene, the corresponding substituted indole-2-carboxylic acid can be prepared. For instance, a chloro-substituted o-nitrotoluene can be used to produce a chloro-substituted indole, a strategy employed in the synthesis of potent HIV-1 reverse transcriptase inhibitors. researchgate.net

| Starting Material | Key Reagents | Intermediate Product | Final Product (after cyclization) |

| o-Nitrotoluene | 1. Diethyl oxalate, KOC2H52. Zn, Acetic Acid | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid |

| Substituted o-nitrotoluene | 1. Diethyl oxalate, Base2. Reducing agent (e.g., Fe, SnCl2) | Substituted ethyl o-nitrophenylpyruvate | Substituted Indole-2-carboxylic acid |

This table summarizes the general pathway of the Reissert Indole Synthesis and its adaptation for substituted derivatives.

Metalation and Acylation Strategies with Dialkyl Oxalates for Indole-2- and Indole-3-glyoxylates

An alternative to building the indole ring from scratch is the direct functionalization of a pre-existing indole. To synthesize indole-3-glyoxylates, a two-step approach involving metalation followed by acylation is commonly employed. This method leverages the nucleophilic character of the indole ring, particularly at the C3 position.

The process generally involves:

N-Protection: The acidic N-H proton of the indole is often protected with a suitable group (e.g., phenylsulfonyl) to prevent side reactions and to direct metalation to the desired carbon position.

Metalation: The N-protected indole is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This deprotonates the indole ring, most commonly at the C2 position, to form a lithiated intermediate.

Acylation: The lithiated indole is then reacted with an acylating agent. For the synthesis of indole-glyoxylates, a dialkyl oxalate, such as diethyl oxalate, is used as the electrophile. This introduces the glyoxylate (B1226380) moiety onto the indole ring. Friedel-Crafts acylation using acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride also provides a direct route to 3-acylindoles. organic-chemistry.orgnih.gov

While direct lithiation of N-protected indoles often occurs at the C2 position, strategic placement of directing groups or the use of specific reaction conditions can favor functionalization at the C3 position. A common approach to achieving C3 acylation is through the Vilsmeier-Haack reaction or by using Grignard reagents (indolylmagnesium halides), which readily react with acylating agents at the C3 position.

Targeted Synthesis of 5-Nitroindolyl Glyoxylates

The synthesis of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate requires specific strategies to correctly position both the nitro group on the benzene ring and the ethyl glyoxylate group at the C3 position of the indole core.

Nitration of Indole Precursors Followed by Esterification

A direct approach involves the nitration of an indole precursor. However, the indole ring is highly reactive and susceptible to polymerization under harsh acidic conditions typically used for nitration. bhu.ac.in Therefore, milder, non-acidic nitrating agents are preferred.

Nitration: Reagents such as benzoyl nitrate (B79036) or ethyl nitrate can be used to introduce a nitro group onto the indole ring. bhu.ac.in The position of nitration is highly dependent on the substituents already present on the indole. For an unsubstituted indole, nitration often occurs at the C3 position. To achieve 5-nitration, the C3 position must be blocked, or the reaction must be directed by existing substituents. For example, nitration of 3-acetylindole (B1664109) with concentrated nitric acid yields predominantly the 6-nitro derivative, but also some of the 4-nitro product. umn.edu A regioselective synthesis of 3-nitroindoles has been developed using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640) under non-acidic conditions. nih.gov This method can be applied to indoles already bearing substituents at the 5-position, such as a nitro group or a halogen. nih.gov

Acylation/Esterification: Once the 5-nitroindole (B16589) is obtained, the ethyl oxoacetate group can be introduced at the C3 position. This is typically achieved through a Friedel-Crafts-type acylation using ethoxalyl chloride (ClCOCOOEt) in the presence of a Lewis acid.

| Precursor | Nitrating Agent | Nitrated Intermediate | Acylating Agent | Final Product |

| Indole | Benzoyl Nitrate | 3-Nitroindole | - | - |

| 3-Substituted Indole | Conc. Nitric Acid | 3-Substituted-5/6-Nitroindole | Ethoxalyl Chloride | Ethyl 2-(3-Substituted-5/6-Nitroindolyl)-2-oxoacetate |

| 5-Substituted Indole | (CF3CO)2O, NMe4NO3 | 3-Nitro-5-Substituted Indole | - | - |

This table illustrates the general strategy of nitration followed by acylation for the synthesis of nitroindolyl glyoxylates.

Multi-step Reaction Sequences for the Introduction and Functionalization of the Nitro and Oxoacetate Groups

More control over the final structure can be achieved through longer, multi-step synthetic sequences. A plausible route starts with a commercially available nitrated aromatic compound and builds the indole ring onto it.

One such sequence could be:

Starting Material: Begin with a molecule like 4-nitroaniline.

Diazotization and Reduction: Convert the aniline (B41778) to a hydrazine (B178648) derivative.

Fischer Indole Synthesis: React the resulting 4-nitrophenylhydrazine (B89600) with a pyruvate derivative (e.g., ethyl pyruvate) under acidic conditions. This reaction constructs the indole ring, yielding ethyl 5-nitroindole-2-carboxylate.

Functionalization at C3: The C3 position of the resulting indole can then be functionalized. This might involve hydrolysis of the C2-ester, protection of the indole nitrogen, and then introduction of the glyoxylate group at C3 via acylation with ethoxalyl chloride.

Another approach involves the functionalization of 5-nitroindole itself. A universal 5-nitroindole ribonucleotide has been synthesized via a multi-step process that includes coupling 5-nitroindole with a protected ribose sugar, followed by phosphorylation. nih.gov While not producing the exact target molecule, this demonstrates a complex, multi-step functionalization of a 5-nitroindole precursor.

One-Pot Synthetic Strategies for Complex Indole Derivatives

To improve efficiency and reduce waste, one-pot synthetic strategies are highly desirable. These methods combine multiple reaction steps into a single procedure without the need to isolate intermediates. While a specific one-pot synthesis for this compound is not widely reported, general one-pot methods for complex indoles provide a template for how such a synthesis could be designed. nih.govnih.gov

For example, a one-pot synthesis of 1-alkoxyindoles has been developed involving four consecutive steps: nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation. mdpi.com This demonstrates the feasibility of combining nitro group transformation and ring functionalization in a single pot. Similarly, a one-pot synthesis for ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate has been reported, involving an aza-alkylation/intramolecular Michael cascade reaction followed by desulfonative dehydrogenation. mdpi.com These advanced strategies highlight the potential for developing a streamlined, one-pot synthesis for the target compound by carefully selecting reagents and reaction conditions that are compatible with each other.

Optimization of Synthetic Pathways for this compound

The optimization of synthetic pathways for this compound is crucial for ensuring high yields, purity, and cost-effectiveness, particularly in scaled-up production.

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 5-nitroindole with an appropriate acylating agent, such as ethyl oxalyl chloride. wikipedia.orgsigmaaldrich.com Key strategies for enhancing the yield and purity in this process include:

Catalyst Selection and Loading: The choice of Lewis acid catalyst is critical. While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, they can sometimes lead to side reactions and degradation of the indole ring, especially with sensitive substrates like 5-nitroindole. wikipedia.org Milder Lewis acids or alternative catalytic systems are often explored to improve selectivity and yield. Optimization of the catalyst loading is also essential to balance reaction rate and cost.

Solvent and Temperature Control: The selection of an appropriate solvent is crucial for managing reaction kinetics and solubility of reactants and products. Non-polar, aprotic solvents are often preferred for Friedel-Crafts reactions. researchgate.net Precise temperature control is necessary to prevent side reactions and decomposition of the product.

Purification Techniques: The purity of the final product is paramount. Common purification methods include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the synthesis and the nature of the impurities.

Process Analytical Technology (PAT): In scaled-up syntheses, the implementation of PAT can provide real-time monitoring of critical process parameters, allowing for better control over the reaction and ensuring consistent product quality.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. researchgate.netmdpi.com The application of continuous flow systems to the synthesis of this compound could offer significant benefits. researchgate.net

A hypothetical continuous flow setup for this synthesis could involve:

Reagent Introduction: Separate streams of 5-nitroindole and ethyl oxalyl chloride, dissolved in a suitable solvent, would be continuously pumped into a mixing zone.

Catalyst Introduction: A third stream containing the Lewis acid catalyst would be introduced simultaneously.

Reaction Zone: The combined streams would then pass through a heated reactor coil, where the Friedel-Crafts acylation takes place. The residence time in the reactor can be precisely controlled by adjusting the flow rates and the length of the coil.

In-line Quenching and Work-up: The product stream could be directly quenched and subjected to in-line liquid-liquid extraction to remove the catalyst and unreacted starting materials.

Purification: The crude product stream could then be directed to a continuous purification system, such as a continuous crystallizer or a simulated moving bed (SMB) chromatography unit.

The use of a continuous flow system could lead to higher yields and purity due to better control over reaction parameters and reduced formation of byproducts. mdpi.com While specific examples of the continuous flow synthesis of this compound are not detailed in the available literature, the successful application of this technology to other indole syntheses suggests its potential for this compound as well. researchgate.net

Catalytic Approaches in the Synthesis of Indole-based Glyoxylates

The development of novel and efficient catalytic systems is a key area of research in the synthesis of indole derivatives, including indole-based glyoxylates.

The synthesis of indole-3-glyoxylates, such as this compound, typically involves the electrophilic substitution of the indole ring at the C3 position. wikipedia.org Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Lewis Acids: As mentioned, Lewis acids are the traditional catalysts for Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.com Research in this area focuses on the development of milder and more selective Lewis acids to overcome the limitations of traditional catalysts like AlCl₃. Examples of alternative Lewis acids that have been explored for indole functionalization include zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and various metal triflates. nih.govorganic-chemistry.org

Brønsted Acids: Brønsted acids can also catalyze the acylation of indoles, often under milder conditions than Lewis acids. researchgate.netorganic-chemistry.org The mechanism involves the protonation of the acylating agent, which increases its electrophilicity. Common Brønsted acids used in organic synthesis include sulfuric acid, phosphoric acid, and various sulfonic acids.

Organocatalysts: Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. beilstein-journals.org Chiral organocatalysts can be used to achieve enantioselective synthesis of indole derivatives. For the synthesis of indole-3-glyoxylates, organocatalytic approaches could involve the activation of the acylating agent or the indole substrate through the formation of reactive intermediates. rsc.org

The choice of catalyst depends on the specific substrate, the desired product, and the reaction conditions. The development of novel catalyst systems continues to be an active area of research, with the goal of improving the efficiency, selectivity, and sustainability of indole functionalization reactions.

In recent years, photocatalysis and electrocatalysis have gained significant attention as green and sustainable methods for organic synthesis. nih.govnih.gov These methodologies offer unique reactivity profiles and can often be performed under mild conditions.

Photocatalysis: Photocatalysis utilizes light to generate highly reactive species that can initiate chemical transformations. nih.govthieme.de In the context of indole functionalization, photocatalysis could be used to generate acyl radicals from suitable precursors, which could then react with the indole ring to form the desired product. While the direct photocatalytic synthesis of this compound has not been extensively reported, the general principles of photoredox catalysis have been applied to other indole functionalization reactions. rsc.org

Electrocatalysis: Electrocatalysis uses an electric current to drive chemical reactions. nih.gov This methodology can be used to generate reactive intermediates and to control the redox potential of the reaction. Electrocatalytic approaches to indole functionalization could involve the anodic oxidation of the indole to a reactive cation radical, which would then react with the acylating agent. Alternatively, the cathodic reduction of a suitable precursor could generate an acyl anion equivalent that could react with the indole.

Both photocatalysis and electrocatalysis represent promising avenues for the development of novel and sustainable methods for the synthesis of this compound and its analogues. Further research in this area is needed to explore the full potential of these technologies.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 5 Nitro 3 Indolyl 2 Oxoacetate

Reactivity of the Nitro Group and its Selective Transformations

The electron-withdrawing nitro group at the C-5 position of the indole (B1671886) ring is a key site for chemical modification, primarily through reduction reactions. The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a versatile precursor for further functionalization. researchgate.net This reduction can be achieved with high chemoselectivity using various methods, which are crucial for preserving the sensitive ester and keto functionalities within the molecule.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. masterorganicchemistry.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For a substrate like Ethyl 2-(5-nitro-3-indolyl)-2-oxoacetate, catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. wikipedia.org The reaction is generally carried out in a solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297) at temperatures ranging from ambient to moderate, and under hydrogen pressures from atmospheric to several bars. uctm.edu

The high activity of palladium-based catalysts often allows these reactions to proceed under mild conditions, which is advantageous for preserving the other functional groups in the molecule. uctm.edu The presence of the reaction product, the corresponding amine, can sometimes lead to a decrease in the reaction rate due to its stronger adsorption onto the catalyst surface compared to the starting nitro compound. uctm.edu

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Typical Substrate | Product |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1-5 atm | 25-50 °C | Nitrobenzene | Aniline (B41778) |

| PtO₂ (Adam's catalyst) | Methanol | 3-4 atm | 25 °C | Substituted Nitroarenes | Substituted Anilines |

| Raney Nickel | Ethanol | 50-100 atm | 50-100 °C | Aliphatic/Aromatic Nitro Compounds | Aliphatic/Aromatic Amines |

| 5% Pt/C | Water | 12 bar | 60 °C | 1-chloro-2,4-dinitrobenzene | Diaminochlorobenzene derivative |

An alternative to catalytic hydrogenation is the use of dissolving metal reductions. This classic method involves easily oxidized metals in an acidic medium. masterorganicchemistry.com Common systems include iron (Fe) in acetic acid, tin (Sn) or zinc (Zn) in hydrochloric acid (HCl), and tin(II) chloride (SnCl₂). researchgate.netmasterorganicchemistry.com A particularly mild and chemoselective method utilizes zinc metal with ammonium (B1175870) chloride in an aqueous solution, which can effectively reduce nitroarenes without affecting ester groups. rsc.orgresearchgate.net

These reductions proceed stepwise. The six-electron reduction from the nitro group (-NO₂) to the amine (-NH₂) passes through several key intermediates. nih.gov The initial two-electron reduction yields a nitroso species (-NO), which is rapidly reduced further to a hydroxylamine (B1172632) (-NHOH). nih.gov Under most conditions, the hydroxylamine intermediate is unstable and is readily reduced to the final amine product. However, under carefully controlled conditions, such as using zinc dust with ammonium chloride, the hydroxylamine can sometimes be isolated. wikipedia.org The radical mechanism pathway involves intermediates like the nitroanion radical and hydronitroxide radical. nih.gov

| Metal Reagent | Conditions | Advantages | Potential Intermediates |

|---|---|---|---|

| Fe / Acetic Acid or HCl | Refluxing solvent | Cost-effective, widely used | Nitroso, Hydroxylamine |

| Zn / NH₄Cl (aq) | 80 °C, water | Chemoselective for nitro group, environmentally friendly | Hydroxylamine |

| SnCl₂ / HCl | Ethanol, room temp | Mild, pH-neutral options available | Nitroso, Hydroxylamine |

| Indium Powder | Aqueous media | Effective for reducing hydroxylamines to amines | Amine (from hydroxylamine) |

The reduction of an aromatic nitro group is a complex, multi-step process involving the transfer of six electrons and six protons. The generally accepted pathway, known as the Haber-Lukashevich mechanism, outlines the sequential formation of intermediates. researchgate.net

The transformation proceeds through the following key stages:

Nitro to Nitroso: The nitro group is first reduced by two electrons to a nitroso group. This is often the rate-limiting step in the sequence. nih.gov R-NO₂ → [R-NO₂]⁻ → R-NO

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced by another two electrons to form the corresponding N-arylhydroxylamine. nih.gov R-NO → R-NHOH

Hydroxylamine to Amine: Finally, the hydroxylamine undergoes a final two-electron reduction to yield the aromatic amine. nih.gov R-NHOH → R-NH₂

The entire process can be conceptualized as occurring through either successive two-electron steps (hydride transfers) or a series of one-electron transfers (radical mechanism). nih.gov The specific pathway and the stability of intermediates depend on the reaction conditions, including the choice of reductant, pH, and catalyst. For electron-rich heterocyclic systems like indole, the electronic properties of the ring can influence the reduction potential and reaction kinetics. researchgate.net

Ester Moiety Reactivity and Functional Group Interconversions

The ethyl 2-oxoacetate group at the C-3 position of the indole ring offers another handle for chemical modification, primarily through reactions at the ester carbonyl. These transformations allow for the modulation of the compound's properties and provide pathways to other important functional groups.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, Ethyl 2-(5-nitro-3-indolyl)-2-oxoacetic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction involves heating the ester in the presence of water and a strong acid catalyst (e.g., H₂SO₄ or HCl). The process is an equilibrium reaction, and a large excess of water is typically used to drive it towards the products. This is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method is saponification. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. libretexts.org The reaction yields an alcohol (ethanol) and the carboxylate salt of the acid. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. For indole esters, aqueous KOH in a solvent like acetone (B3395972) has been shown to be effective. nih.gov

Transesterification is a process where the ethyl group (-CH₂CH₃) of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). mdpi.com

For example, reacting this compound with a large excess of methanol in the presence of a catalytic amount of sodium methoxide (B1231860) (NaOMe) would lead to the formation of Mthis compound. The reaction is an equilibrium process, and using the new alcohol as the solvent is a common strategy to shift the equilibrium towards the desired product. mdpi.com Studies on the related ethyl indol-2-carboxylate have demonstrated that treatment with sodium methoxide in methanol results in efficient transesterification. nih.gov This confirms the susceptibility of the ester group in indole-based systems to this transformation.

Condensation Reactions with Nucleophiles (e.g., Hydrazone Formation, Oxime Synthesis)

The α-keto group in this compound is highly susceptible to nucleophilic attack, readily undergoing condensation reactions with various nucleophiles. These reactions are fundamental for creating more complex molecular architectures.

Hydrazone Formation: The reaction with hydrazine (B178648) derivatives leads to the formation of hydrazones. This condensation typically proceeds by the nucleophilic attack of the hydrazine on the ketone carbonyl carbon, followed by the elimination of a water molecule. nih.gov The resulting hydrazone can serve as a precursor for the synthesis of various heterocyclic compounds.

Oxime Synthesis: Similarly, condensation with hydroxylamine yields an oxime. youtube.com The mechanism is analogous to hydrazone formation, involving the formation of a carbinolamine intermediate which then dehydrates. nih.gov Oximes are generally more stable than imines due to resonance stabilization involving the oxygen atom. youtube.comnih.govscispace.com The stability and reactivity of oximes make them important intermediates in organic synthesis. researchgate.net

The general mechanism for these condensation reactions is acid-catalyzed and involves two main steps:

Nucleophilic addition to the carbonyl group to form a tetrahedral intermediate (a carbinolamine).

Dehydration of the intermediate to form the C=N double bond of the hydrazone or oxime. nih.gov

Table 1: Examples of Condensation Reactions

| Nucleophile | Product Type | General Reaction Conditions |

| Hydrazine (H₂NNH₂) | Hydrazone | Acid or base catalysis, typically in an alcohol solvent |

| Phenylhydrazine | Phenylhydrazone | Acid catalysis, often in acetic acid or ethanol |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions, aqueous or alcoholic media |

Indole Core Functionalization and Derivatization Strategies

The indole nucleus of the molecule, while deactivated by the C-3 glyoxalate and C-5 nitro substituents, can still undergo a variety of functionalization reactions.

The indole ring is a π-excessive heterocycle, making it inherently reactive towards electrophiles. While the C-3 position is the most common site for electrophilic attack in simple indoles, this position is blocked in this compound. niscpr.res.in However, electrophilic substitution can still occur at other positions, particularly under forcing conditions or if the C-3 substituent can be cleaved. In some cases, initial attack at C-3 can be followed by rearrangement. rsc.org The presence of the electron-withdrawing nitro group at the C-5 position deactivates the benzene (B151609) ring portion towards electrophilic attack, directing potential substitutions to the pyrrole (B145914) ring. niscpr.res.inniscpr.res.in

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when sufficiently activated by strong electron-withdrawing groups. wikipedia.org The nitro group at the C-5 position of this compound strongly activates the indole ring for such reactions. libretexts.orglibretexts.org This allows for the displacement of a suitable leaving group (like a halide) at positions ortho or para to the nitro group (i.e., C-4 and C-6 positions) by a nucleophile. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. nih.gov

This strategy is a powerful method for introducing a wide range of nucleophiles onto the nitro-indole core. nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. cem.com For derivatives of this compound, these reactions are typically performed on a halogenated precursor (e.g., a bromo- or iodo-substituted indole).

Suzuki Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an organohalide. libretexts.org A bromo-substituted 5-nitroindole (B16589) derivative could be coupled with various aryl or vinyl boronic acids to synthesize biaryl and styryl-indole derivatives, respectively. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgmasterorganicchemistry.com

Heck Reaction: The Heck reaction couples an organohalide with an alkene. masterorganicchemistry.comresearchgate.net This reaction would allow for the introduction of styryl substituents onto the indole core. The mechanism differs from Suzuki coupling and involves oxidative addition, alkene insertion, and β-hydride elimination. libretexts.org

These reactions offer high functional group tolerance and are fundamental in modern synthetic chemistry for creating complex molecular frameworks. researchgate.netnih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated 5-Nitroindoles

| Reaction | Coupling Partner | Product Type | Catalyst System (Typical) |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Biaryl/Styryl-Indole | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Reaction | Alkene | Styryl-Indole | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Ligand (e.g., PPh₃) |

Cycloaddition reactions involve the combination of two π-systems to form a new ring. numberanalytics.com The indole π-system can participate in such reactions, although its aromaticity presents a barrier. The electron-deficient nature of the 5-nitroindole system can make it a suitable partner in certain cycloadditions. nih.gov For example, it can act as a dienophile or participate in 1,3-dipolar cycloadditions to form complex heterocyclic structures fused to the indole core. numberanalytics.com These reactions, such as the hetero-Diels-Alder reaction, can proceed through the C2-C3 double bond of the indole, leading to the formation of new fused ring systems after subsequent rearomatization. nih.gov

The indole nucleus can be a precursor to spirocyclic compounds, which are important structural motifs in many natural products. rsc.org Spirocyclization involves an intramolecular reaction where a new ring is formed at a single atom that is common to both rings. Reactions leading to spiroindolines or spiroindoles can be challenging due to the tendency of intermediates to rearrange to restore aromaticity. rsc.org Strategies often involve the dearomative functionalization of the indole ring, for instance, through radical cyclizations or other intramolecular bond-forming reactions that create a spiro center, typically at the C-2 or C-3 position. researchgate.net

Mechanistic and Kinetic Investigations of Chemical Transformations

The study of the chemical transformations of this compound involves a detailed examination of its reaction pathways, the transient species formed, and the rates at which these processes occur. Such investigations are fundamental to understanding the compound's reactivity and for optimizing synthetic methodologies.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The reactivity of the indole nucleus, particularly when substituted with electron-withdrawing groups like the nitro group and the oxoacetate moiety, is complex. Mechanistic studies often focus on reactions involving the indole ring and the side chain.

The indole core can participate in various cycloaddition reactions. For instance, reactions of indoles with electron-deficient species like nitrosoalkenes often proceed through a hetero-Diels-Alder pathway. nih.gov This type of mechanism involves the formation of a bicyclic intermediate, which can then undergo ring-opening to yield a substituted indole. nih.gov Theoretical calculations, such as those at the DFT level, can help predict the regioselectivity of such cycloadditions by analyzing the stability of the transition states leading to different isomers. nih.gov

Another common transformation pathway for functionalized indoles is the Michael addition reaction. The synthesis of related ethyl 2-(2-aroyl-1H-indol-3-yl)acetates has been achieved through a one-pot aza-alkylation/intramolecular Michael cascade reaction. mdpi.comresearchgate.net In this process, an initial alkylation at the indole nitrogen is followed by an intramolecular cyclization, leading to a transient indoline (B122111) intermediate which then aromatizes to the final indole product. mdpi.comresearchgate.net

Kinetic Studies of Rate-Determining Steps

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While specific kinetic data for this compound are not extensively detailed in the available literature, the principles can be illustrated by examining the kinetics of reactions involving its core functional groups, such as the ethyl ester. The hydrolysis of ethyl esters like ethyl acetate is a well-studied model system. uobabylon.edu.iq

Kinetic experiments, often involving titration methods to monitor the concentration of a reactant or product over time, are used to determine these parameters. uobabylon.edu.iqscihub.org The consistency of the calculated rate constant over the course of the reaction validates the determined reaction order. scihub.org It has been shown that while the rate of reaction is dependent on reactant concentration, the rate constant is not. researchgate.netinternationaljournalssrg.org

Table 1: Experimentally Determined Rate Constants for the Hydrolysis of Ethyl Acetate This table presents data for the model compound ethyl acetate to illustrate kinetic principles.

| Volume of Ethyl Acetate | Temperature (°C) | Calculated Rate Constant (k) | Reference |

|---|---|---|---|

| 1 ml | 27 | ~0.003 min⁻¹cm⁻³ | internationaljournalssrg.org |

| 2 ml | 27 | ~0.003 min⁻¹cm⁻³ | internationaljournalssrg.org |

| Not Specified | 28 | ~0.003 min⁻¹cm⁻³ | scihub.org |

The Arrhenius equation describes the relationship between the rate constant (k), the absolute temperature (T), the activation energy (Ea), and the frequency factor (A). pro-lehrsysteme.chdergipark.org.tr

Activation Energy (Ea): The minimum energy required for a reaction to occur. It represents the energy barrier that must be overcome for reactants to transform into products. longdom.org

Frequency Factor (A): Also known as the pre-exponential factor, it relates to the frequency of collisions between reactant molecules in the correct orientation. pro-lehrsysteme.ch

These parameters can be determined experimentally by measuring the rate constant at different temperatures and plotting ln(k) versus 1/T. The slope of the resulting line is equal to -Ea/R, where R is the universal gas constant. dergipark.org.tr

Table 2: Activation Energy and Frequency Factor for Ethyl Acetate Hydrolysis This table presents data for the model compound ethyl acetate to illustrate kinetic principles.

| Parameter | Value | Temperature Range (K) | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 29.775 kJ mol⁻¹ | 283 - 313 | dergipark.org.tr |

| Frequency Factor (A) | 27038 | 283 - 313 | dergipark.org.tr |

The choice of solvent and the reaction temperature can significantly impact reaction kinetics.

Temperature: Increasing the temperature generally increases the reaction rate. This is because a higher temperature provides more kinetic energy to the reactant molecules, increasing the frequency and energy of collisions, which in turn lowers the activation energy barrier. longdom.orgnih.gov For ester synthesis and hydrolysis, temperature is a critical parameter affecting not only the reaction rate but also the stability and volatility of the compounds involved. nih.gov

Solvent Systems: The polarity and solvating ability of the solvent can influence reaction rates by stabilizing or destabilizing the reactants and the transition state to different extents. researchgate.net For example, in the hydrolysis of ethyl benzoate (B1203000) in methanol-water mixtures, the rate constant decreases as the proportion of the organic co-solvent (methanol) increases. researchgate.net This effect is attributed to the differential solvation of the initial state and the more polar transition state. researchgate.net Similarly, in cycloaddition reactions, changing the solvent can alter the ratio of regioisomeric products, indicating that the solvent differentially stabilizes the transition states leading to each product. sciepub.com The enhancement in the change in Gibbs free energy of activation (ΔG) with a simultaneous decrease in enthalpy (ΔH) and entropy (ΔS*) of activation suggests that a reaction is enthalpy-driven and entropy-controlled. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 5 Nitro 3 Indolyl 2 Oxoacetate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum of Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton environment. researchgate.net

The most downfield signal at 9.18 ppm appears as a singlet, characteristic of the indole (B1671886) N-H proton. researchgate.net Aromatic protons on the nitrobenzoyl ring appear as two doublets at 8.31 and 7.85 ppm, each integrating to two protons, which is typical of a para-substituted benzene (B151609) ring. researchgate.net The protons on the indole ring system are observed between 7.19 and 7.64 ppm. researchgate.net The ethyl ester group is clearly identified by a quartet at 4.11 ppm (CH₂) and a triplet at 1.23 ppm (CH₃), showing the characteristic splitting pattern of an ethyl group. researchgate.net A key singlet at 3.76 ppm corresponds to the methylene (B1212753) bridge (CH₂) connecting the indole ring to the ester functional group. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate researchgate.net

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 9.18 | s (singlet) | - | 1H | Indole N-H |

| 8.31 | d (doublet) | 8.7 | 2H | Aromatic (nitrobenzoyl) |

| 7.85 | d (doublet) | 8.7 | 2H | Aromatic (nitrobenzoyl) |

| 7.64 | d (doublet) | 8.1 | 1H | Aromatic (indole) |

| 7.45–7.34 | m (multiplet) | - | 2H | Aromatic (indole) |

| 7.19 | ddd (doublet of doublet of doublets) | 8.0, 5.1, 2.8 | 1H | Aromatic (indole) |

| 4.11 | q (quartet) | 7.1 | 2H | Ester -CH₂- |

| 3.76 | s (singlet) | - | 2H | Indole -CH₂- |

| 1.23 | t (triplet) | 7.1 | 3H | Ester -CH₃ |

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate shows 17 distinct carbon signals, consistent with its structure. researchgate.net

The carbonyl carbons are the most deshielded, appearing at 186.46 ppm (ketone) and 170.80 ppm (ester). researchgate.net The aromatic carbons of the nitrobenzoyl and indole rings resonate in the typical downfield region between 112.44 and 149.62 ppm. researchgate.net The carbons of the ethyl group are found upfield at 61.23 ppm (-CH₂) and 14.17 ppm (-CH₃), while the methylene bridge carbon appears at 31.16 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate researchgate.net

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 186.46 | C=O (ketone) |

| 170.80 | C=O (ester) |

| 149.62, 144.18, 136.83, 131.36, 129.69, 128.16, 127.29, 123.72, 121.30, 121.13, 117.51, 112.44 | Aromatic and Indole Carbons |

| 61.23 | Ester -CH₂- |

| 31.16 | Indole -CH₂- |

| 14.17 | Ester -CH₃ |

While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, a COSY spectrum would show a cross-peak between the quartet at 4.11 ppm and the triplet at 1.23 ppm, confirming the ethyl group. It would also map the connectivity of the coupled protons within the indole and nitrobenzoyl aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a cross-peak between the proton signal at 4.11 ppm and the carbon signal at 61.23 ppm, assigning them to the ester methylene group. Similarly, every protonated carbon would be identified, simplifying the assignment of the complex aromatic regions.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments. For instance, correlations would be expected between the methylene protons at 3.76 ppm and the indole carbons at positions 2 and 3, as well as the ester carbonyl carbon at 170.80 ppm. This would definitively establish the link between the indole core and the ethyl acetate (B1210297) side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

HRMS provides a highly accurate mass measurement of the parent ion, which is critical for determining the elemental formula of a compound. For Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, HRMS analysis using Electron Ionization (EI) was performed. researchgate.net The calculated mass for the molecular ion [M]⁺ with the formula C₁₉H₁₆N₂O₅ is 352.1059. researchgate.net The experimentally found mass was 352.1051, which is in excellent agreement with the calculated value, thus confirming the molecular formula. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally labile, and high molecular weight compounds. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. While the specific data for the derivative was obtained via EI, ESI-MS is a standard method for analyzing such indole derivatives. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer, where it would be ionized by applying a high voltage. This process would be expected to generate a prominent ion peak corresponding to the protonated molecule [C₁₉H₁₆N₂O₅+H]⁺ at m/z 353.1132, confirming the molecular weight of the compound. The low fragmentation nature of ESI allows for clear identification of the molecular ion, which is a primary step in structural elucidation. mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds, a characteristic spectrum or "molecular fingerprint" is generated. For Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate and its derivatives, IR spectroscopy provides direct evidence for the presence of key structural motifs, confirming the integrity of the indole core and its substituents.

The analysis of the IR spectrum allows for the unambiguous identification of the N-H stretch of the indole ring, the carbonyl (C=O) stretches of the ester and adjacent keto group, and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group. For instance, in a closely related compound, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, characteristic IR peaks have been reported at 3322 cm⁻¹ (N-H stretch), 1722 cm⁻¹ (ester C=O stretch), and 1522 cm⁻¹ (asymmetric NO₂ stretch) researchgate.netmdpi.com. The precise position of these absorption bands can be influenced by the electronic environment and potential for hydrogen bonding within the molecular structure.

The key vibrational frequencies for this compound are summarized in the table below, based on characteristic values for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | N-H Stretch | ~3300 - 3400 |

| Alkane C-H | C-H Stretch | ~2900 - 3000 |

| Ester C=O | C=O Stretch | ~1720 - 1740 |

| Keto C=O | C=O Stretch | ~1680 - 1700 |

| Aromatic C=C | C=C Stretch | ~1600 - 1450 |

| Nitro NO₂ | Asymmetric Stretch | ~1510 - 1560 |

| Nitro NO₂ | Symmetric Stretch | ~1330 - 1370 |

| Ester C-O | C-O Stretch | ~1150 - 1250 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, offering insights into the molecule's conformation and intermolecular interactions in the solid state. For complex heterocyclic structures like this compound, single-crystal X-ray diffraction is crucial for validating the proposed structure and understanding its stereochemical details.

The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis confirms the planarity of the indole ring system, the orientation of the ethyl oxoacetate substituent at the C3 position, and the placement of the nitro group at the C5 position. Furthermore, crystallographic data reveals intermolecular forces, such as hydrogen bonding (e.g., involving the indole N-H) and π–π stacking interactions between indole rings, which govern the crystal packing arrangement researchgate.net.

While the specific crystal structure for this compound is not publicly available, analysis of a related nitro-indole derivative, (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, illustrates the type of data obtained researchgate.net. The study confirmed the near-planar geometry of the indole ring and detailed the intermolecular hydrogen bonding that forms centrosymmetric supramolecular dimers in the crystal lattice researchgate.net.

| Crystallographic Parameter | Example Data for a Related Nitro-Indole Derivative researchgate.net |

| Chemical Formula | C₁₆H₁₈N₄O₅ |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.4716 (9) |

| b (Å) | 8.4722 (7) |

| c (Å) | 13.0971 (9) |

| α (°) | 108.695 (4) |

| β (°) | 91.865 (4) |

| γ (°) | 92.593 (6) |

| Volume (ų) | 884.34 (14) |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues

Chromatographic methods are fundamental to the synthesis and analysis of this compound, enabling both the purification of the final product and the monitoring of the reaction progress.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC is employed for two primary purposes: analytical assessment of purity and preparative isolation of the target compound or its analogues.

Analytical HPLC is used to determine the purity of a synthesized batch. A small amount of the sample is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, typically UV-Vis set at a wavelength where the indole chromophore absorbs strongly (e.g., 254 nm), records the elution of each component, generating a chromatogram where the area of each peak corresponds to the relative amount of that compound.

Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to separate larger quantities of material. This is particularly useful for isolating the desired product from unreacted starting materials or side products, yielding a highly pure sample for further analysis and characterization. For indole derivatives, reversed-phase columns (e.g., C18) are common, with mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

| HPLC Parameter | Typical Conditions for Indole Derivatives |

| Stationary Phase (Column) | Reversed-Phase C18, Chiral Columns (e.g., Daicel Chiralpak) for enantiomeric separation mdpi.comrsc.org |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water or Methanol/Water; Hexane/Ethanol for chiral separations mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min (Analytical) |

| Detection | UV-Vis at 254 nm rsc.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC allows the chemist to qualitatively track the consumption of starting materials and the formation of the product over time google.comresearchgate.net.

A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass or plastic coated with a thin layer of a stationary phase, such as silica (B1680970) gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the components into distinct spots. By comparing the spot corresponding to the product with those of the starting materials, the reaction's progression towards completion can be determined. Visualization is often achieved under UV light, where the indole ring quenches fluorescence, or by using chemical stains like anisaldehyde that react to form colored spots mdpi.com.

| TLC Parameter | Typical Implementation |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Ethyl Acetate/Petroleum Ether (1:4) google.com or Ethyl Acetate/Hexane |

| Application | Capillary spotting of the reaction mixture and starting material standards |

| Visualization | UV fluorescence quenching (at 254 nm) or chemical staining (e.g., anisaldehyde, potassium permanganate) mdpi.com |

Computational and Theoretical Studies on this compound

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of complex organic molecules. For this compound, a compound of interest due to its indole scaffold combined with electron-withdrawing nitro and oxoacetate groups, theoretical studies are crucial for understanding its electronic structure, predicting its reactivity, and hypothesizing its interactions with biological systems. This article details the application of Density Functional Theory (DFT) and molecular docking simulations to elucidate these characteristics.

Research Applications of Ethyl 2 5 Nitro 3 Indolyl 2 Oxoacetate in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block in Complex Organic Molecule Synthesis

The structural attributes of Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate make it an ideal starting material for the synthesis of a wide range of more complex molecules. The indole (B1671886) ring system is a well-established "privileged scaffold" in chemistry, frequently found in biologically active natural products and pharmaceuticals. researchgate.netmdpi.com The nitro group and the oxoacetate functionality provide reactive sites for a variety of chemical transformations, allowing chemists to build upon the indole core. nbinno.comnih.gov

The indole nucleus is itself a fused heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. uomustansiriyah.edu.iq this compound serves as a foundational building block for constructing even more elaborate heterocyclic and polycyclic frameworks. The reactivity of the α-ketoester group at the C-3 position allows for condensation and cyclization reactions. For instance, it can react with various dinucleophiles to form new heterocyclic rings appended to the indole core.

Furthermore, the indole ring can participate in reactions to create fused-ring systems. thieme.de Methodologies such as intramolecular cyclizations can be employed, where functional groups introduced via the oxoacetate side chain react with positions on the indole or benzene ring to form additional rings. The electron-withdrawing nature of the 5-nitro group influences the reactivity of the indole ring, directing certain electrophilic or nucleophilic substitution reactions that can be exploited in the synthesis of complex fused structures. uomustansiriyah.edu.iq The development of synthetic routes using such building blocks is crucial for accessing novel molecular scaffolds in materials science and drug discovery. thieme.de

| Reactant | Resulting Heterocyclic System | Reaction Type |

| Hydrazine (B178648) Derivatives | Pyridazinone-fused indoles | Condensation/Cyclization |

| Amidines | Pyrimidine-fused indoles | Condensation/Cyclization |

| 1,2-Diamines | Pyrazine-fused indoles | Condensation/Cyclization |

| Activated Methylene (B1212753) Compounds | Pyrrole or Furan derivatives | Knoevenagel Condensation/Cyclization |

Tryptamine and its derivatives are a critical class of compounds known for their significant roles in neurobiology and as structural components of many natural alkaloids and pharmaceuticals. wikipedia.orgnih.gov this compound is a viable precursor for the synthesis of 5-nitro-substituted tryptamines. The synthesis involves the chemical transformation of the 2-oxoacetate group at the C-3 position into the 2-aminoethyl side chain that defines tryptamines.

A plausible synthetic route involves a series of reduction steps. The ketone functionality can be reduced to a hydroxyl group, followed by dehydration and subsequent reduction of the resulting double bond. Alternatively, the ketone can be converted to an oxime, which is then reduced to the primary amine. The ester group would be reduced to a primary alcohol and converted to a leaving group for subsequent amination or reduced entirely. A final reduction step would convert the 5-nitro group to a 5-amino group if desired, or it could be retained for other purposes. This multi-step transformation highlights the utility of the starting material's functional handles in achieving the target tryptamine structure. google.comresearchgate.net

The β-carboline skeleton is a tricyclic indole alkaloid framework found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antitumor, antiviral, and anxiolytic effects. nih.govmdpi.com this compound is a strategic starting material for constructing these complex structures.

The most common method for synthesizing the β-carboline core is the Pictet-Spengler reaction, which involves the cyclization of a tryptamine with an aldehyde or ketone. nih.govnih.gov By first converting this compound into the corresponding 5-nitrotryptamine as described previously, a subsequent Pictet-Spengler reaction can be performed to yield the desired β-carboline. Alternatively, the oxoacetate moiety itself can be chemically modified and used directly in cyclization strategies to form the third ring of the β-carboline system, bypassing the need to first synthesize a tryptamine intermediate. The presence of the nitro group offers a handle for further functionalization of the final β-carboline product. nih.gov

Exploration in Pharmaceutical Lead Compound Development

The indole scaffold is of great interest in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound are actively explored in the search for new pharmaceutical lead compounds. The nitro group, in particular, is a known pharmacophore in some contexts and can influence the electronic properties and biological activity of the molecule. mdpi.com

Computational chemistry plays a pivotal role in modern drug discovery by predicting the interaction between a small molecule and a biological target, thereby guiding the synthesis of more effective drug candidates. nih.gov this compound serves as a template for in silico studies.

Researchers can use computational tools for various purposes:

Molecular Docking: The compound and its virtual analogues can be docked into the active sites of target proteins (e.g., kinases, receptors) to predict binding affinity and orientation.

Pharmacophore Modeling: The key structural features of the molecule responsible for its potential biological activity can be identified, helping to design new molecules with similar or enhanced properties.

QSAR (Quantitative Structure-Activity Relationship): Models can be built to correlate structural modifications with changes in biological activity, allowing for the prediction of the potency of unsynthesized analogues.

These computational approaches enable the rational design of novel molecules based on the this compound scaffold, optimizing the chances of discovering potent and selective lead compounds. nih.gov

Once a lead compound is identified, its structure is systematically modified to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This compound offers several strategic points for such modifications. nih.govnih.gov

| Modification Site | Type of Modification | Potential Pharmacological Impact |

| 5-Nitro Group | Reduction to an amine, followed by acylation or alkylation. | Altered electronic properties, introduction of new hydrogen bond donors/acceptors to improve target binding. |

| Ethyl Ester | Hydrolysis to carboxylic acid, or conversion to various amides or other esters. | Modulate solubility, cell permeability, and introduce new interactions with the target protein. |

| Indole N-H | Alkylation or acylation. | Change steric profile and hydrogen bonding capacity, potentially improving affinity or selectivity. |

| Oxoacetate Bridge | Reduction of the ketone, or replacement with different linkers. | Alter the geometry and flexibility of the side chain to achieve a better fit in the target's binding pocket. |

By systematically exploring these modifications, medicinal chemists can fine-tune the structure of the parent compound to achieve optimal interaction with a specific biological target, a process known as structural optimization. nih.govresearchgate.net This approach has been successfully applied to other indole derivatives to develop potent enzyme inhibitors and receptor modulators. nih.govnih.gov

Identification of Potential Molecular Targets and Pathways for Further Investigation

Research into 5-nitroindole (B16589) derivatives has identified several potential molecular targets and pathways, primarily in the context of anticancer drug development. These findings suggest that compounds structurally related to this compound could be investigated for similar activities.

One of the most promising areas of investigation is the targeting of G-quadruplex DNA structures. nih.govnih.gov G-quadruplexes are four-stranded DNA structures that can form in guanine-rich sequences, and they are often found in the promoter regions of oncogenes. The stabilization of these structures can inhibit the transcription of the associated oncogene, leading to a reduction in cancer cell proliferation.

A series of pyrrolidine-substituted 5-nitroindole derivatives has been synthesized and evaluated for their ability to bind to the G-quadruplex in the promoter region of the c-Myc oncogene. nih.govnih.gov The c-Myc protein is a key regulator of cell growth and proliferation and is overexpressed in many human cancers. The study found that these 5-nitroindole scaffolds can effectively bind to and stabilize the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc expression. nih.govnih.gov This, in turn, induces cell-cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.gov

Furthermore, these compounds were found to increase the concentration of intracellular reactive oxygen species (ROS). nih.govnih.gov Elevated ROS levels can lead to oxidative stress and induce apoptosis in cancer cells. The anticancer activity of one of the 5-nitroindole compounds was reversed by treatment with N-acetyl cysteine (NAC), a ROS scavenger, confirming the role of ROS in its mechanism of action. nih.gov

The key molecular targets and pathways identified for 5-nitroindole derivatives are summarized in the table below.

| Molecular Target/Pathway | Description | Potential Therapeutic Application |

| c-Myc promoter G-quadruplex | A four-stranded DNA structure in the promoter region of the c-Myc oncogene. Stabilization of this structure inhibits c-Myc transcription. | Anticancer therapy |

| c-Myc expression | The production of the c-Myc protein, a key regulator of cell proliferation. | Anticancer therapy |

| Cell cycle progression | The series of events that take place in a cell leading to its division and duplication. | Anticancer therapy |

| Reactive Oxygen Species (ROS) production | The generation of chemically reactive molecules containing oxygen. Elevated levels can induce apoptosis. | Anticancer therapy |

These findings provide a strong rationale for investigating this compound and its derivatives as potential anticancer agents targeting the c-Myc pathway and inducing oxidative stress. Further research would be needed to determine if this specific compound exhibits similar activity.

Development of Analytical Methods for Research Compound Quantification and Characterization

Specific analytical methods for the quantification and characterization of this compound are not detailed in the available research. However, general analytical techniques applicable to indole derivatives can be employed.

For the characterization of novel synthesized 5-nitroindole derivatives, researchers have utilized Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR is a powerful technique for elucidating the molecular structure of organic compounds and for studying interactions between molecules, such as the binding of 5-nitroindole derivatives to G-quadruplex DNA. nih.gov

For the quantification of indoles in biological samples, various methods have been developed. While not specific to this compound, a hydroxylamine-based indole assay (HIA) has been demonstrated to be a sensitive, specific, and rapid method for measuring indole in complex biological matrices like fecal samples and bacterial cultures. nih.govnih.gov This method is advantageous over the traditional Kovács assay, which is known to react with a wide variety of indole-containing compounds. nih.gov The HIA is specific to unsubstituted indole and does not detect other naturally occurring indole analogs. nih.govnih.gov

The development of a specific and validated analytical method for this compound would likely involve high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector. Such a method would be crucial for pharmacokinetic studies and for quality control of the compound in research settings.

Broader Research Applications in Materials Science (e.g., as precursors for dyes, pigments if academic research is cited)

Based on the available academic literature, there are no specific mentions of this compound or related 5-nitroindole derivatives being used as precursors for dyes or pigments in materials science. The primary focus of research on 5-nitroindole compounds appears to be in the field of medicinal chemistry. nih.govnih.govresearchgate.netmdpi.com

While nitro compounds, in general, are used in the synthesis of a wide range of functional materials, and the indole scaffold is a key component in many dyes, there is no direct evidence from the searched literature to suggest that this specific class of compounds has been explored for these applications. nih.govmdpi.com The reactivity of 3-nitroindoles with electron-rich species has been investigated, which could potentially be applied in the synthesis of novel materials, but this remains a hypothetical application at this time. researchgate.net

Conclusion and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights into Ethyl 2-(5-Nitro-3-indolyl)-2-oxoacetate

The synthesis of this compound is primarily achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This method involves the reaction of 5-nitroindole (B16589) with an appropriate acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum trichloride.

Reaction Mechanism: The mechanism proceeds via the formation of a highly reactive acylium ion from the interaction between ethyl oxalyl chloride and the Lewis acid. sigmaaldrich.comlibretexts.org This electrophile then attacks the electron-rich indole (B1671886) ring. The C3 position of the indole nucleus is the most nucleophilic and kinetically favored site for electrophilic attack, leading to the regioselective formation of the C3-acylated product. nih.gov The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene (B151609) ring towards electrophilic substitution but has a lesser deactivating effect on the pyrrole (B145914) moiety, thus preserving the inherent reactivity of the C3 position. The reaction is completed by the deprotonation of the resulting intermediate, which restores the aromaticity of the indole ring. libretexts.org

| Feature | Description |

|---|---|

| Reaction Type | Friedel-Crafts Acylation |

| Substrates | 5-Nitroindole and Ethyl Oxalyl Chloride |

| Catalyst | Lewis Acid (e.g., Aluminum Chloride, AlCl₃) |

| Key Intermediate | Acylium ion [Cl-C(=O)-C(=O)-OEt]⁺ |

| Regioselectivity | Substitution occurs preferentially at the C3 position of the indole ring. |

Unexplored Reactivity and Emerging Synthetic Opportunities for this Indole Scaffold

The molecular architecture of this compound features multiple reactive sites, offering significant opportunities for further chemical diversification that remain largely unexplored.

Reduction of the Nitro Group : The nitro functionality is a versatile precursor to an amino group. Its reduction, which can be achieved using various reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite, would yield Ethyl 2-(5-amino-3-indolyl)-2-oxoacetate. sci-hub.seresearchgate.net This transformation is pivotal as it introduces a nucleophilic amino group, enabling a wide array of subsequent reactions such as diazotization, acylation, and the synthesis of new heterocyclic rings fused to the indole core.

Reactivity of the α-Ketoester Moiety : The glyoxylate (B1226380) side chain possesses both a ketone and an ester group. The ketone can undergo nucleophilic addition reactions or be reduced to a secondary alcohol, creating a new chiral center. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing access to a diverse family of indolylglyoxylamides, which are known for their broad biological activities. nih.govnih.gov

N-Functionalization of the Indole Ring : The indole nitrogen (N-H) is weakly acidic and can be deprotonated and subsequently alkylated or acylated. researchgate.net This allows for the introduction of various substituents at the N1 position, a common strategy for modulating the pharmacological properties of indole-based compounds.

These untapped reactive pathways present significant opportunities for generating novel molecular scaffolds. The creation of a chemical library based on the this compound core could lead to the discovery of new compounds with unique biological or material properties.

Advancements in Computational Methodologies for Rational Design in Indole Chemistry

The design and optimization of indole derivatives are increasingly being accelerated by advanced computational techniques. nih.gov These in silico methods provide profound insights into molecular properties and interactions, guiding synthetic efforts and reducing the trial-and-error nature of chemical research. nih.gov

Density Functional Theory (DFT) : DFT calculations are powerful tools for understanding the electronic structure and reactivity of indole scaffolds. mdpi.comresearchgate.net They can be used to predict the sites most susceptible to electrophilic or nucleophilic attack, rationalize observed regioselectivity, and elucidate complex reaction mechanisms by modeling transition states and reaction energy profiles. nih.gov For a molecule like this compound, DFT can quantify the electronic effects of the nitro and glyoxylate substituents on the indole ring.

Molecular Docking : This computational technique is instrumental in drug discovery for predicting the binding orientation and affinity of a ligand (like an indole derivative) to the active site of a biological target, such as an enzyme or receptor. researchgate.netthesciencein.orgnih.govresearchgate.net By simulating the interaction between the indole scaffold and a protein, researchers can rationally design modifications to improve binding potency and selectivity, thereby accelerating the development of new therapeutic agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For indole derivatives, QSAR models can help predict the therapeutic potential of novel, yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis and testing.

Future Prospects for Indole-Glyoxylate Scaffolds in Chemical Biology and Material Science Research

The unique combination of the indole core and the glyoxylate functional handle positions this scaffold for exciting future applications beyond traditional medicinal chemistry. nih.govnih.gov

Chemical Biology : The intrinsic fluorescence of the indole nucleus makes it an attractive platform for developing chemical probes. chim.it Functionalization of the this compound scaffold could lead to novel sensors that exhibit changes in their photophysical properties upon binding to specific metal ions, anions, or biomolecules. The glyoxylate moiety can serve as a reactive handle to conjugate the indole scaffold to other molecules, such as biotin (B1667282) for affinity-based proteomics or fluorophores for creating FRET-based sensors.

Material Science : The electron-deficient nature imparted by the nitro group, combined with the extended π-conjugated system of the indole ring, suggests potential applications in organic electronics. rsc.orgresearchgate.net Derivatives of this scaffold could be explored as n-type organic semiconductors for use in organic field-effect transistors (OFETs) or as components in organic photovoltaics (OPVs). Furthermore, the N-H group provides a site for polymerization, enabling the synthesis of novel indole-containing polymers with unique optical, electronic, or thermal properties. The chromophoric nature of the nitro-indole system also suggests potential use as dyes in applications such as dye-sensitized solar cells (DSSCs). chim.it

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products